molecular formula C8H12N2O B14836896 4-(Aminomethyl)-2-(methylamino)phenol

4-(Aminomethyl)-2-(methylamino)phenol

Cat. No.: B14836896
M. Wt: 152.19 g/mol
InChI Key: JWGXKGVALZMSCZ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-(methylamino)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of both an aminomethyl and a methylamino group attached to a benzene ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-(methylamino)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable phenol derivative.

    Methylamination: The methylamino group is introduced using methylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Temperature Control: Maintaining an optimal temperature to favor the desired reactions.

    Catalysts: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-(methylamino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogens or nitrating agents for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

4-(Aminomethyl)-2-(methylamino)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-(methylamino)phenol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound binds to, influencing their activity.

    Pathways Involved: The compound may modulate biochemical pathways related to oxidative stress, inflammation, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)phenol: A related compound with similar structural features but lacking the aminomethyl group.

    4-(Dimethylamino)phenol: Another similar compound with two methyl groups attached to the amino group.

Uniqueness

4-(Aminomethyl)-2-(methylamino)phenol is unique due to the presence of both aminomethyl and methylamino groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-(aminomethyl)-2-(methylamino)phenol

InChI

InChI=1S/C8H12N2O/c1-10-7-4-6(5-9)2-3-8(7)11/h2-4,10-11H,5,9H2,1H3

InChI Key

JWGXKGVALZMSCZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)CN)O

Origin of Product

United States

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